![molecular formula C12H12N2 B1455342 2-(1,6-dimethyl-1H-indol-3-yl)acetonitrile CAS No. 202584-15-4](/img/structure/B1455342.png)
2-(1,6-dimethyl-1H-indol-3-yl)acetonitrile
Overview
Description
2-(1,6-dimethyl-1H-indol-3-yl)acetonitrile is a useful research compound. Its molecular formula is C12H12N2 and its molecular weight is 184.24 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
It is known that indole derivatives, which include this compound, have a broad spectrum of biological activities and can bind with high affinity to multiple receptors .
Mode of Action
Indole derivatives are known to interact with their targets, leading to various biological responses
Biochemical Pathways
Indole derivatives are known to influence a variety of biological activities, suggesting that they may affect multiple pathways .
Result of Action
Indole derivatives are known to exhibit a range of biological activities, suggesting that this compound may have diverse molecular and cellular effects .
Biochemical Analysis
Biochemical Properties
2-(1,6-dimethyl-1H-indol-3-yl)acetonitrile plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, indole derivatives, including this compound, have been shown to bind with high affinity to multiple receptors, which can modulate various biological processes . The nature of these interactions often involves hydrogen bonding, hydrophobic interactions, and π-π stacking, which contribute to the compound’s stability and efficacy in biochemical reactions.
Cellular Effects
This compound has been observed to affect various types of cells and cellular processes. It can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, indole derivatives have been reported to reduce oxidative stress, impede DNA synthesis, and inhibit proinflammatory cytokines and chemokines . These effects can lead to changes in cell proliferation, apoptosis, and overall cellular health.
Molecular Mechanism
The molecular mechanism of this compound involves several key interactions at the molecular level. The compound can bind to specific biomolecules, leading to enzyme inhibition or activation. For instance, indole derivatives have been shown to inhibit certain enzymes involved in inflammatory pathways, thereby reducing inflammation . Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the expression of target genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that indole derivatives can maintain their activity over extended periods, but their efficacy may decrease due to degradation . Long-term exposure to this compound in in vitro or in vivo studies has revealed potential cumulative effects on cellular health and function.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, such as reducing inflammation or inhibiting cancer cell growth . At higher doses, toxic or adverse effects may be observed, including potential damage to vital organs or disruption of normal physiological processes. It is essential to determine the optimal dosage to maximize therapeutic benefits while minimizing adverse effects.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with various enzymes and cofactors, influencing metabolic flux and metabolite levels. For example, indole derivatives can be metabolized by cytochrome P450 enzymes, leading to the formation of active or inactive metabolites . These metabolic pathways play a crucial role in determining the compound’s bioavailability, efficacy, and potential toxicity.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation in different cellular compartments . Understanding the transport mechanisms is essential for predicting the compound’s distribution and potential effects on various tissues and organs.
Subcellular Localization
The subcellular localization of this compound can affect its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . For instance, indole derivatives have been shown to localize in the nucleus, where they can interact with DNA and transcription factors to modulate gene expression. The precise localization of this compound is crucial for understanding its mechanism of action and potential therapeutic applications.
Biological Activity
2-(1,6-dimethyl-1H-indol-3-yl)acetonitrile is an indole derivative that has garnered attention for its potential biological activities. Indole compounds are known for their diverse pharmacological properties, including anti-inflammatory, anticancer, and antimicrobial effects. This article delves into the biological activity of this compound, exploring its mechanisms of action, biochemical properties, and relevant research findings.
Target Interactions:
Indole derivatives, including this compound, exhibit a broad spectrum of biological activities by binding to various receptors and enzymes. These interactions can modulate cellular signaling pathways and influence gene expression.
Biochemical Pathways:
The compound is involved in multiple biochemical pathways that affect cellular metabolism and function. Research indicates that indole derivatives can reduce oxidative stress and inhibit pro-inflammatory cytokines, which are critical in inflammatory responses.
Cellular Effects:
Studies have shown that this compound can modulate cell signaling pathways, leading to significant impacts on various cell types. It has been reported to induce apoptosis in cancer cells and inhibit inflammatory responses .
Molecular Mechanism:
The molecular interactions of this compound involve binding to specific biomolecules that lead to enzyme inhibition or activation. For instance, it has been observed to inhibit enzymes associated with inflammatory pathways.
Summary of Biological Activities
Case Study: Anticancer Activity
In laboratory settings, this compound was tested against several cancer cell lines. The compound demonstrated significant antiproliferative effects, particularly against rapidly dividing cells such as A549 (lung cancer) cells. The mechanism involved the induction of apoptosis and modulation of cell cycle progression .
Case Study: Antimicrobial Activity
Research has indicated that this compound possesses antimicrobial properties against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) was assessed against various strains, showing promising results against resistant strains like MRSA (Methicillin-resistant Staphylococcus aureus). For instance, effective MIC values were recorded at sub-micromolar concentrations .
Dosage Effects in Animal Models
The biological effects of this compound vary with dosage in animal models. Lower doses have been associated with therapeutic benefits such as reduced inflammation and inhibited tumor growth. However, higher doses may lead to toxicity and adverse effects .
Scientific Research Applications
The compound 2-(1,6-dimethyl-1H-indol-3-yl)acetonitrile, often referred to by its chemical structure, has garnered attention in various scientific research fields due to its unique properties and potential applications. This article delves into its applications across different domains, particularly in medicinal chemistry, material science, and organic synthesis.
Anticancer Activity
Recent studies have indicated that compounds containing indole moieties exhibit significant anticancer properties. This compound has been investigated for its potential to inhibit cancer cell proliferation.
- Mechanism of Action : The compound may induce apoptosis in cancer cells through the modulation of signaling pathways such as the p53 pathway and the inhibition of angiogenesis.
Case Study : A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of indole showed promising results against various cancer cell lines, including breast and colon cancer. The specific role of this compound was highlighted as a lead compound for further development .
Antimicrobial Properties
The indole framework is also known for its antimicrobial activity. Research has shown that this compound exhibits inhibitory effects against several bacterial strains.
- Mechanism : The compound may disrupt bacterial cell membranes or inhibit essential metabolic pathways.
Case Study : An investigation into the antimicrobial efficacy of various indole derivatives revealed that this compound showed significant activity against Staphylococcus aureus and Escherichia coli, suggesting its potential as a new antimicrobial agent .
Organic Electronics
The unique electronic properties of this compound make it a candidate for applications in organic electronics, particularly in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
- Properties : Its ability to act as an electron donor or acceptor can enhance charge transport in devices.
Research Findings : A study published in Advanced Materials explored the use of indole-based compounds in OLEDs, indicating that incorporating this compound into device architectures improved luminescent efficiency and stability .
Synthesis of Novel Compounds
In organic synthesis, this compound serves as a versatile building block for synthesizing more complex molecules. Its nitrile group can participate in various reactions such as nucleophilic additions and cycloadditions.
Synthesis Example : Researchers have utilized this compound to synthesize pyridine derivatives through a multi-step reaction process involving cyclization reactions with other nucleophiles .
Properties
IUPAC Name |
2-(1,6-dimethylindol-3-yl)acetonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2/c1-9-3-4-11-10(5-6-13)8-14(2)12(11)7-9/h3-4,7-8H,5H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CSJNAAWEEITFLB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)C(=CN2C)CC#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801286481 | |
Record name | 1,6-Dimethyl-1H-indole-3-acetonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801286481 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
202584-15-4 | |
Record name | 1,6-Dimethyl-1H-indole-3-acetonitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=202584-15-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,6-Dimethyl-1H-indole-3-acetonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801286481 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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